MFCD10006882
Overview
Description
MFCD10006882 is a chemical compound identified by its unique MDL number This compound is used in various scientific research fields due to its distinctive properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD10006882 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD10006882 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity. Common reagents include acids, bases, and various organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
MFCD10006882 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.
Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD10006882 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]triazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-2-1-3-8(4-7)17-9(5-10(18)19)6-15-16-17/h1-4,6H,5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGFZAHBHITFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=N2)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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